Isobutyl gallate
Overview
Description
It is a phenolic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is known for its antioxidant properties and is used in various applications, including food preservation and pharmaceuticals.
Mechanism of Action
Target of Action
Isobutyl gallate, also known as 2-methylpropyl-3, 4, 5-trihydroxybenzoate , is a phenolic compound that has been found to exhibit strong antimicrobial activity against various microorganisms such as Escherichia coli, Candida albicans, C. tropicalis, and C. guilliermondii . Therefore, the primary targets of this compound are these microbial cells.
Mode of Action
It is known that phenolic compounds like this compound can disrupt the cell membrane integrity of bacteria . This disruption can lead to leakage of cellular contents, ultimately causing cell death .
Biochemical Pathways
It is known that phenolic compounds can interfere with various cellular processes in bacteria, such as protein synthesis, enzyme activity, and cell wall synthesis . These interferences can lead to the inhibition of bacterial growth and survival .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth. By disrupting the cell membrane integrity and interfering with essential cellular processes, this compound can effectively kill or inhibit the growth of various microorganisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the activity of this compound. Additionally, factors such as temperature, pH, and the presence of light can also influence the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl gallate can be synthesized through the esterification of gallic acid with isobutanol in the presence of a catalyst. One common method involves using p-toluene sulphonic acid as a catalyst and a microwave heating system to facilitate the reaction . The reaction typically proceeds as follows: [ \text{Gallic Acid} + \text{Isobutanol} \xrightarrow{\text{p-Toluene Sulphonic Acid, Microwave Heating}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isobutyl gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Isobutyl gallate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Industry: It is used as a preservative in food and cosmetic products to extend shelf life by preventing oxidation.
Comparison with Similar Compounds
Isobutyl gallate is similar to other gallate esters, such as:
- Methyl gallate
- Ethyl gallate
- Propyl gallate
- Butyl gallate
Comparison:
- Antioxidant Activity: this compound has comparable antioxidant activity to other gallate esters but may differ in solubility and stability depending on the alkyl group attached .
- Antimicrobial Properties: It has strong antimicrobial activity, similar to other gallate esters, but the efficacy can vary based on the microorganism targeted .
- Industrial Use: Like other gallate esters, this compound is used as a preservative, but its specific applications may differ based on its physical and chemical properties.
Properties
IUPAC Name |
2-methylpropyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLHVCFKZSLALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191886 | |
Record name | Isobutyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3856-05-1 | |
Record name | Isobutyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3856-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3856-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for the antiviral activity of Isobutyl gallate against Dengue virus?
A1: While the provided research [] demonstrates the potent antiviral activity of this compound against Dengue virus serotype 2 in vitro, the exact mechanism of action remains to be elucidated. Further research is needed to determine the specific viral targets and downstream effects of this compound.
Q2: How does the structure of this compound contribute to its antioxidant properties?
A2: this compound is a derivative of gallic acid, a naturally occurring phenolic compound known for its antioxidant activity. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. In this compound, the esterification of gallic acid with isobutanol likely enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and exert antioxidant effects in lipophilic environments [].
Q3: Has this compound demonstrated antimicrobial activity against other microorganisms?
A3: Yes, research suggests that this compound exhibits antimicrobial activity against various microorganisms. One study [] found this compound to be particularly effective in inhibiting the growth of yeasts (Candida albicans, Candida tropicalis, and Candida guilliermondii) and Gram-positive bacteria (Enterococcus faecalis and Staphylococcus aureus), surpassing the efficacy of methyl gallate-3,5-dimethyl ether.
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